molecular formula C9H12N2O B12943651 (R)-3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one

(R)-3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one

Cat. No.: B12943651
M. Wt: 164.20 g/mol
InChI Key: SBOHPSAMACKFSC-SSDOTTSWSA-N
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Description

®-3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one is a chemical compound with a unique structure that includes a cyclopentanone ring substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one typically involves the reaction of cyclopentanone with 1-methyl-1H-pyrazole under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but they generally involve the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors to form the pyrazole ring.

    Substitution on the cyclopentanone ring: The pyrazole ring is then introduced to the cyclopentanone ring through a substitution reaction.

Industrial Production Methods

Industrial production methods for ®-3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Such as acids or bases to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield carboxylic acids or ketones.

    Reduction: Can yield alcohols.

    Substitution: Can yield various substituted derivatives of the original compound.

Scientific Research Applications

®-3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the context of its use. For example:

    Biological activity: The compound may interact with enzymes or receptors, modulating their activity.

    Chemical reactivity: The compound’s functional groups can participate in various chemical reactions, leading to the formation of new products.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one include:

    Cyclopentanone derivatives: Compounds with similar cyclopentanone structures but different substituents.

    Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.

Uniqueness

®-3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one is unique due to its specific combination of a cyclopentanone ring and a pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

(3R)-3-(1-methylpyrazol-4-yl)cyclopentan-1-one

InChI

InChI=1S/C9H12N2O/c1-11-6-8(5-10-11)7-2-3-9(12)4-7/h5-7H,2-4H2,1H3/t7-/m1/s1

InChI Key

SBOHPSAMACKFSC-SSDOTTSWSA-N

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2CCC(=O)C2

Canonical SMILES

CN1C=C(C=N1)C2CCC(=O)C2

Origin of Product

United States

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